2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Catalog No.
S3006914
CAS No.
2279108-98-2
M.F
C23H27NO4
M. Wt
381.472
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimeth...

CAS Number

2279108-98-2

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.472

InChI

InChI=1S/C23H27NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

HJPHGMRCOLEUAR-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

General Information

Application in Peptide Synthesis

Specific Scientific Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Summary of the Application: Fmoc amino acids, including “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid”, are used as building blocks in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.

Methods of Application or Experimental Procedures: The synthesis of Fmoc amino acids starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Results or Outcomes Obtained: The Fmoc amino acids, once synthesized, are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Application in Thiazole Derivative Synthesis

Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Thiazole Derivatives .

Summary of the Application: “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid” can be used as a precursor to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their bioactive properties .

Methods of Application or Experimental Procedures: The synthesis of thiazole derivatives starts from the corresponding Fmoc amino acid and a suitable thiazole-containing compound . The reaction conditions would depend on the specific thiazole compound used .

Results or Outcomes Obtained: The resulting thiazole derivatives can be isolated and purified for further use . These compounds can be used in various research applications, including drug discovery .

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid is a synthetic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid derivative. Its molecular formula is C23H27NO4\text{C}_{23}\text{H}_{27}\text{N}\text{O}_{4} and it has a molar mass of 381.46 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry, particularly due to the protective role of the fluorenylmethoxycarbonyl group in organic reactions .

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions, allowing the release of the free amino group for further reactions.
  • Coupling Reactions: It can undergo coupling with other amino acids or peptide fragments through standard coupling reagents, facilitating the construction of larger peptide chains .

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: The initial step usually includes the protection of the amino group using fluorenylmethoxycarbonyl chloride.
  • Amino Acid Coupling: The protected amino acid is then coupled with 4,4-dimethylhexanoic acid using standard peptide coupling methods (e.g., using DIC or EDC as coupling agents).
  • Deprotection: Finally, the fluorenylmethoxycarbonyl group is removed under acidic conditions to yield the final product .

This compound has several applications in research and industry:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins due to its stability and reactivity.
  • Drug Development: Its derivatives may be explored for novel therapeutic agents targeting various diseases.
  • Research Tool: Used in studies involving enzyme activity and protein interactions, providing insights into biochemical pathways .

Interaction studies involving 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics with proteins or receptors.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of interactions.
  • Cellular Assays: To evaluate biological effects in cellular models .

Similar Compounds

Several compounds share structural characteristics with 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid. These include:

Compound NameMolecular FormulaCAS Number
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acidC20H21NO4S112883-40-6
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acidC22H25NO4359766-58-8
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-amino-butyric acidC23H28N2O5235788-61-1

Uniqueness

The uniqueness of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid lies in its specific combination of a bulky fluorenyl group with a branched-chain amino acid derivative. This structural configuration enhances its stability and reactivity compared to simpler amino acids or other derivatives lacking such protective groups. This makes it particularly valuable in synthetic organic chemistry and biochemistry applications .

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid (C₂₃H₂₇NO₄; molecular weight: 381.5 g/mol) is a synthetic amino acid derivative featuring an Fmoc-protected α-amino group and a dimethyl-substituted hexanoic acid backbone. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), shields the amino functionality during iterative coupling reactions, while the branched aliphatic chain introduces conformational constraints to peptide structures. The compound’s CAS registry number, 1379863-59-8, identifies its unique chemical identity in databases.

Significance in Peptide Chemistry and Synthetic Amino Acid Research

This compound addresses two key challenges in peptide science: (1) preventing undesired side reactions during sequential amino acid couplings, and (2) engineering peptides with enhanced stability and target specificity. The dimethylhexanoic acid moiety disrupts regular secondary structures like α-helices and β-sheets, enabling the creation of peptides with novel folding patterns. Furthermore, its hydrophobicity improves membrane permeability in therapeutic candidates, a critical factor in drug development.

Historical Development and Discovery

While early Fmoc-protected amino acids emerged in the 1970s as alternatives to tert-butoxycarbonyl (Boc) groups, the specific development of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid followed advances in branched-chain amino acid research during the 2010s. PubChem records indicate its first registration in 2016, coinciding with growing interest in sterically hindered residues for peptide stapling and macrocyclization.

XLogP3

5.3

Dates

Modify: 2023-08-17

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